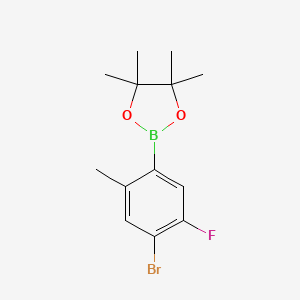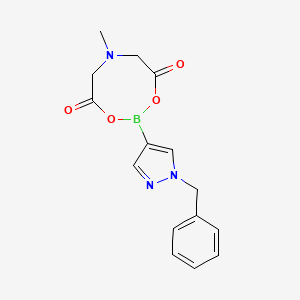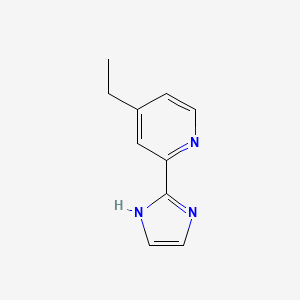
6-methyl-2-(2-phenylethyl)-1,3,6,2-dioxazaborocane-4,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-2-(2-phenylethyl)-1,3,6,2-dioxazaborocane-4,8-dione is a chemical compound with the empirical formula C13H16BNO4 and a molecular weight of 261.08. It is a boronic acid derivative that is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions .
Métodos De Preparación
Phenethylboronic acid MIDA ester is typically synthesized through a multi-step process. The synthetic route involves the reaction of phenethylboronic acid with N-methyliminodiacetic acid (MIDA) under specific conditions to form the MIDA ester. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the esterification process .
Análisis De Reacciones Químicas
Phenethylboronic acid MIDA ester undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phenethylboronic acid.
Reduction: It can be reduced to form phenethylboronic acid derivatives.
Substitution: It can undergo substitution reactions to form various substituted boronic acid derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically boronic acid derivatives .
Aplicaciones Científicas De Investigación
Phenethylboronic acid MIDA ester has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: It is used in the development of boron-containing drugs and as a tool for studying biological processes.
Medicine: It is used in the development of boron-based therapeutics for cancer treatment.
Industry: It is used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of phenethylboronic acid MIDA ester involves its ability to form stable complexes with various molecular targets. The MIDA ester moiety provides stability to the boronic acid, allowing it to participate in various chemical reactions. The molecular targets and pathways involved in its action include enzymes and receptors that interact with boronic acid derivatives .
Comparación Con Compuestos Similares
Phenethylboronic acid MIDA ester is unique compared to other similar compounds due to its stability and reactivity. Similar compounds include:
Phenylboronic acid: Less stable and less reactive compared to the MIDA ester.
Vinylboronic acid MIDA ester: Similar stability but different reactivity due to the presence of a vinyl group.
Pinacol boronate esters: Different stability and reactivity profiles compared to MIDA esters.
Phenethylboronic acid MIDA ester stands out due to its balanced stability and reactivity, making it a valuable tool in organic synthesis and scientific research.
Propiedades
IUPAC Name |
6-methyl-2-(2-phenylethyl)-1,3,6,2-dioxazaborocane-4,8-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO4/c1-15-9-12(16)18-14(19-13(17)10-15)8-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFZQTFWXBUICN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Bromo-2-(4-methoxyphenyl)furo[2,3-b]pyridine](/img/structure/B8204372.png)




![(2R,3R)-2,3-dihydroxybutanedioic acid;(2R)-2-[(2R)-pyrrolidin-2-yl]pyrrolidine;trihydrate](/img/structure/B8204398.png)



![5-Methyl-1-(2-methylquinolin-6-yl)-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B8204419.png)
